molecular formula C17H20N2O B5108066 1-(2-naphthylmethyl)-3-piperidinecarboxamide

1-(2-naphthylmethyl)-3-piperidinecarboxamide

Cat. No. B5108066
M. Wt: 268.35 g/mol
InChI Key: FVNDYMXSBAPSHU-UHFFFAOYSA-N
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Description

1-(2-naphthylmethyl)-3-piperidinecarboxamide, also known as NPC 15437, is a chemical compound that has been studied for its potential therapeutic applications in various scientific research fields.

Scientific Research Applications

1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential therapeutic applications in various scientific research fields, including neurology, pharmacology, and oncology. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been studied for its potential use as an analgesic and anti-inflammatory agent. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have anti-cancer properties and can potentially be used to treat various types of cancer.

Mechanism of Action

The mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 is not fully understood, but it is believed to work by modulating the activity of certain proteins and enzymes in the body. Specifically, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have various biochemical and physiological effects in the body. In neurology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the development of neurodegenerative diseases. In pharmacology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to reduce inflammation and pain, potentially through its inhibition of COX-2 activity. In oncology, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its potential therapeutic applications in various scientific research fields. Additionally, 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 has been shown to have relatively low toxicity and can be administered orally, making it a potentially useful drug candidate. However, one limitation of using 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.

Future Directions

There are several potential future directions for research on 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437. One direction is to further investigate its potential therapeutic applications in neurology, pharmacology, and oncology. Additionally, future research could focus on elucidating the mechanism of action of 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 and identifying potential drug targets. Finally, future studies could explore the development of more cost-effective and efficient synthesis methods for 1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437.

Synthesis Methods

1-(2-naphthylmethyl)-3-piperidinecarboxamide 15437 can be synthesized using a multi-step process that involves the reaction between 2-naphthaldehyde and piperidine, followed by the addition of a carboxylic acid group. The final product is obtained through purification and isolation processes, such as recrystallization and chromatography.

properties

IUPAC Name

1-(naphthalen-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-17(20)16-6-3-9-19(12-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNDYMXSBAPSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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